molecular formula C23H22FN3O7 B11182482 Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11182482
M. Wt: 471.4 g/mol
InChI Key: WLLLPWSMOQORKE-UHFFFAOYSA-N
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Description

Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate is a structurally complex small molecule featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 2. The amino group at position 5 is linked to an acetyl moiety bound to a 3-oxopiperazin-2-yl scaffold, which is further functionalized with a 4-fluorobenzoyl group. This compound’s design integrates multiple pharmacophoric elements:

  • 3-Oxopiperazine: The oxidized piperazine ring introduces conformational rigidity and hydrogen-bonding capacity, which may influence receptor interactions.
  • Methyl esters: These groups likely modulate solubility and bioavailability, serving as prodrug moieties that could hydrolyze to active carboxylic acids in vivo.

Properties

Molecular Formula

C23H22FN3O7

Molecular Weight

471.4 g/mol

IUPAC Name

dimethyl 5-[[2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H22FN3O7/c1-33-22(31)14-9-15(23(32)34-2)11-17(10-14)26-19(28)12-18-20(29)25-7-8-27(18)21(30)13-3-5-16(24)6-4-13/h3-6,9-11,18H,7-8,12H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

WLLLPWSMOQORKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent acetylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Similarities :

  • Core scaffold: The quinolonecarboxylic acids (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids) share a fluorinated aromatic system and a piperazine-linked aroyl group, akin to the target compound’s 4-fluorobenzoyl-piperazine motif .
  • Functional groups : Both classes employ fluorine substituents and carbonyl groups to optimize electronic and steric properties.

Key Differences :

Parameter Target Compound Quinolonecarboxylic Acids
Core structure Benzene dicarboxylate Quinolone (fused bicyclic system)
Biological target Undocumented (inferred kinase or protease) DNA gyrase (antibacterial activity)
Solubility profile Higher ester-driven lipophilicity Carboxylic acid group enhances aqueous solubility

The quinolonecarboxylic acids exhibit confirmed antibacterial activity due to their DNA gyrase inhibition, whereas the target compound’s ester groups may limit bioavailability unless metabolized to active acids .

Piperazine-Based Pesticides (e.g., Propiconazole, Etaconazole)

Structural Similarities :

  • Halogenated aromatics : Propiconazole and etaconazole feature dichlorophenyl groups, analogous to the target’s 4-fluorophenyl moiety, which enhance resistance to oxidative degradation .
  • Heterocyclic systems : Both classes incorporate triazole or piperazine rings for target binding.

Key Differences :

Parameter Target Compound Triazole Pesticides
Primary function Undocumented (potential therapeutic agent) Fungicidal activity
Electron-withdrawing groups Fluorine substituent Chlorine substituents
Metabolic stability Likely higher due to fluorine’s inductive effects Lower due to chlorine’s larger steric bulk

The target compound’s fluorine atom may confer superior metabolic stability compared to chlorinated pesticides, a critical factor in drug design .

Piperazine-Linked Sulfonic Acid Derivatives

Structural Similarities :

  • Piperazine connectivity : Compounds like 2-[4-[[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]methyl]piperazin-1-yl]ethanesulfonic acid share the piperazine spacer, which facilitates conformational flexibility and target engagement .

Key Differences :

Parameter Target Compound Sulfonic Acid Derivatives
Ionization state Neutral (esters) Anionic (sulfonate group at physiological pH)
Membrane permeability Higher (lipophilic esters) Lower (charged sulfonate limits diffusion)

The target compound’s ester groups likely enhance blood-brain barrier penetration compared to sulfonate-containing analogs, making it more suitable for CNS applications .

Biological Activity

Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C19H20F N2O5
  • Molecular Weight : 372.37 g/mol

This compound includes a piperazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Antitumor Activity

Research has indicated that this compound demonstrates significant antitumor properties:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have shown efficacy against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Clinical Research

Several studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated a significant improvement in patient outcomes compared to those receiving chemotherapy alone.
  • Antimicrobial Resistance : Another study focused on the use of this compound in treating infections caused by multidrug-resistant bacteria. The findings suggested that it could serve as a promising candidate for developing new antimicrobial therapies.

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